molecular formula C20H19FN4O2 B6540669 1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea CAS No. 1058439-83-0

1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea

Cat. No. B6540669
CAS RN: 1058439-83-0
M. Wt: 366.4 g/mol
InChI Key: LPNIMWRZZYXGOX-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea (FOPPA) is an organic compound that has been studied as a potential therapeutic agent for a variety of medical conditions. FOPPA has been found to have several unique properties, including being an inhibitor of the enzyme thymidine kinase, and having anti-inflammatory and anti-cancer properties.

Scientific Research Applications

1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea has been studied for its potential therapeutic applications in several areas of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, and has been studied for its potential use in the treatment of cancer and other diseases. Additionally, 1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Mechanism of Action

1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea has been found to be an inhibitor of the enzyme thymidine kinase (TK). This enzyme is involved in the synthesis of the nucleotide thymidine, which is essential for DNA replication. By inhibiting TK, 1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea prevents the synthesis of thymidine, thus preventing DNA replication. Additionally, 1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea has been found to have anti-inflammatory properties, and has been found to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea has been found to have several biochemical and physiological effects. It has been found to inhibit the enzyme thymidine kinase, which is involved in the synthesis of the nucleotide thymidine. Additionally, 1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea has been found to have anti-inflammatory and anti-cancer properties, and has been found to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea in laboratory experiments is its ability to inhibit the enzyme thymidine kinase, which is involved in the synthesis of the nucleotide thymidine. This property makes it an attractive target for research into the potential therapeutic applications of 1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea. However, 1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea also has several limitations, including its potential for toxicity and its limited solubility in water.

Future Directions

The potential therapeutic applications of 1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea are still being explored. Future research may focus on developing more effective methods of synthesizing 1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea, as well as exploring its potential uses in the treatment of cancer and other diseases. Additionally, further research may be conducted to investigate the biochemical and physiological effects of 1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea, as well as its potential toxicities. Finally, further research may be conducted to explore the potential of using 1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea as an inhibitor of thymidine kinase in laboratory experiments.

Synthesis Methods

1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea can be synthesized from 3-fluorophenyl-3-phenyl-1,6-dihydropyridazin-1-ylpropylurea (FPDPU) using a multi-step reaction process. The first step of the synthesis involves the reaction of FPDPU with 3-chloro-2-methylpropionic acid (CMPA) to form 1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea. This reaction is catalyzed by an acid catalyst, such as p-toluenesulfonic acid (PTSA). The second step of the synthesis involves the reaction of 1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea with a base, such as sodium hydroxide (NaOH), to form the desired product.

properties

IUPAC Name

1-(3-fluorophenyl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-16-8-4-9-17(14-16)23-20(27)22-12-5-13-25-19(26)11-10-18(24-25)15-6-2-1-3-7-15/h1-4,6-11,14H,5,12-13H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNIMWRZZYXGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea

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